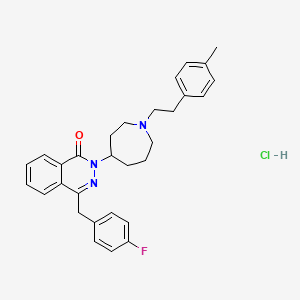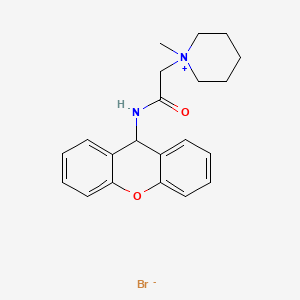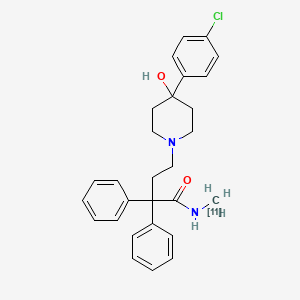
Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- is a compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to organic groups The specific structure of this compound includes a silanamine core with a 4-methoxyphenylmethyl group and three phenyl groups attached to the silicon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- typically involves the reaction of triphenylsilane with 4-methoxybenzylamine. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions. The process may involve multiple steps, including the formation of intermediate compounds and their subsequent conversion to the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification techniques, such as distillation and chromatography, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding silane derivatives.
Substitution: The phenyl groups attached to the silicon atom can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Substituted silanamine derivatives.
科学的研究の応用
トリフェニル-(4-メトキシフェニル)メチル-シラナミンは、次のような科学研究において多様な用途があります。
化学: 複雑な有機ケイ素化合物の合成における前駆体として、およびさまざまな有機変換における試薬として使用されます。
生物学: 潜在的な生物活性とその生体分子との相互作用について研究されています。
医学: 薬物送達システムにおける潜在的な使用と医薬品製剤における成分として探求されています。
工業: そのユニークな化学的特性により、ポリマーやコーティングなどの高度な材料の製造に使用されています。
作用機序
トリフェニル-(4-メトキシフェニル)メチル-シラナミンの作用機序は、特定の分子標的との相互作用に関係しています。この化合物は、金属イオンやその他の求電子種と安定な錯体を形成することができ、さまざまな化学変換を促進します。4-メトキシフェニルメチル基の存在は、これらの相互作用における反応性と選択性を高めます。その作用機序に関与する経路には、配位化学と求核置換反応が含まれます。
類似の化合物:
- トリフェニル-(4-クロロフェニル)メチル-シラナミン
- トリメチル-(4-メトキシフェニル)メチル-シラナミン
- トリ(4-メトキシフェニル)-(4-メトキシフェニル)メチル-シラナミン
比較: トリフェニル-(4-メトキシフェニル)メチル-シラナミンは、ケイ素原子に結合した3つのフェニル基の存在により、ユニークです。これにより、特定の立体および電子特性が与えられます。これは、クロロフェニル基やトリメチル基など、異なる置換基を持つ類似の化合物と区別されます。
類似化合物との比較
- Silanamine, N-((4-chlorophenyl)methyl)-1,1,1-triphenyl-
- Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-trimethyl-
- Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-tris(4-methoxyphenyl)-
Comparison: Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- is unique due to the presence of three phenyl groups attached to the silicon atom, which imparts specific steric and electronic properties This distinguishes it from similar compounds with different substituents, such as chlorophenyl or trimethyl groups
特性
CAS番号 |
80930-70-7 |
|---|---|
分子式 |
C26H25NOSi |
分子量 |
395.6 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-N-triphenylsilylmethanamine |
InChI |
InChI=1S/C26H25NOSi/c1-28-23-19-17-22(18-20-23)21-27-29(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20,27H,21H2,1H3 |
InChIキー |
RWINFQGVIDJKKX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















